molecular formula C20H19ClN4O3S B2370076 N-(4-chloro-2-methoxy-5-methylphenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251556-12-3

N-(4-chloro-2-methoxy-5-methylphenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No. B2370076
CAS RN: 1251556-12-3
M. Wt: 430.91
InChI Key: HQALDRSXKDWUMQ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H19ClN4O3S and its molecular weight is 430.91. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-2-methoxy-5-methylphenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-2-methoxy-5-methylphenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Research

N-(4-chloro-2-methoxy-5-methylphenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide and its derivatives have been extensively studied for their potential anticancer properties. One study by Vinayak et al. (2014) explored novel acetamide derivatives, focusing on their cytotoxic effects on various human leukemic cell lines such as PANC-1, HepG2, and MCF7. This research demonstrated the compound's effectiveness in inhibiting cancer cell growth, highlighting its potential in cancer therapy (Vinayak et al., 2014).

Computational and Pharmacological Evaluations

Faheem (2018) conducted a study emphasizing the computational and pharmacological potential of 1,3,4-oxadiazole derivatives. This research involved docking against various targets like epidermal growth factor receptor (EGFR) and evaluating the compound's toxicity, tumour inhibition, and anti-inflammatory properties. It revealed significant findings about the compound's binding affinity and inhibitory effects on specific targets, providing insights into its potential therapeutic applications (Faheem, 2018).

Antibacterial Studies

Research by Ramalingam et al. (2019) explored the antibacterial properties of 1,3,4-oxadiazole and acetamide derivatives. This study found that the synthesized compounds showed significant antibacterial activity, indicating the potential of these compounds in developing new antibacterial agents (Ramalingam et al., 2019).

Hemolytic and Antimicrobial Activities

Gul et al. (2017) synthesized a series of 1,3,4-oxadiazole compounds, evaluating them for their antimicrobial and hemolytic activity. This study provided valuable data on the compound's effectiveness against various microbial species and its relative safety in terms of cytotoxicity (Gul et al., 2017).

Nematocidal Activities

Liu et al. (2022) focused on the nematocidal activities of 1,2,4-oxadiazole derivatives, discovering that specific compounds demonstrated promising effects against Bursaphelenchus xylophilus. This study opens new avenues for using these compounds as effective nematicides (Liu et al., 2022).

properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c1-11-7-15(16(27-2)8-14(11)21)23-17(26)10-29-18-6-5-13(9-22-18)20-24-19(25-28-20)12-3-4-12/h5-9,12H,3-4,10H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQALDRSXKDWUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

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